molecular formula C7H8O4 B1593623 Allyl hydrogen maleate CAS No. 2424-58-0

Allyl hydrogen maleate

Cat. No.: B1593623
CAS No.: 2424-58-0
M. Wt: 156.14 g/mol
InChI Key: PEKZMKOVRVVTTN-UHFFFAOYSA-N
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Description

Allyl hydrogen maleate is an organic compound derived from maleic acid and allyl alcohol It is characterized by the presence of an allyl group attached to the maleate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with allyl alcohol. The reaction typically involves refluxing maleic anhydride with allyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like chloroform. The reaction mixture is then treated with hydrochloric acid and extracted with chloroform to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of maleic anhydride and allyl alcohol into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Allyl hydrogen maleate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl group can participate in substitution reactions, such as halogenation or hydrolysis.

    Polymerization: The double bonds in the maleate moiety can undergo polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and hydrolysis using water or aqueous acids.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or peroxides.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated esters or alcohols.

    Substitution: Halogenated derivatives or hydrolyzed products.

    Polymerization: Polymers with maleate or fumarate backbones.

Scientific Research Applications

Allyl hydrogen maleate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of allyl hydrogen maleate involves its reactivity at the allylic and maleate positions. The allylic hydrogen is susceptible to radical substitution reactions, while the double bonds in the maleate moiety can participate in addition and polymerization reactions. These reactions are facilitated by the electron-deficient nature of the maleate double bonds, making them reactive towards nucleophiles and radicals .

Comparison with Similar Compounds

    Allyl acetate: Similar in structure but with an acetate group instead of a maleate.

    Allyl chloride: Contains a chloride group instead of a maleate.

    Maleic anhydride: The parent compound from which allyl hydrogen maleate is derived.

    Fumaric acid: The trans isomer of maleic acid, which can also form similar derivatives.

Uniqueness: this compound is unique due to the presence of both an allyl group and a maleate moiety, which imparts distinct reactivity and properties. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications in polymer chemistry, materials science, and beyond .

Properties

CAS No.

2424-58-0

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

4-oxo-4-prop-2-enoxybut-2-enoic acid

InChI

InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9)

InChI Key

PEKZMKOVRVVTTN-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C=CC(=O)O

Canonical SMILES

C=CCOC(=O)C=CC(=O)O

44981-48-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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